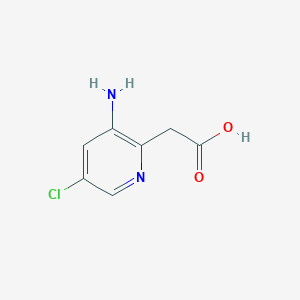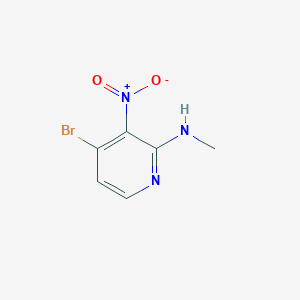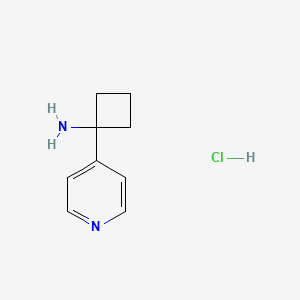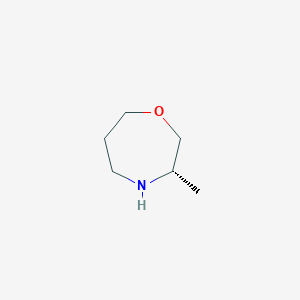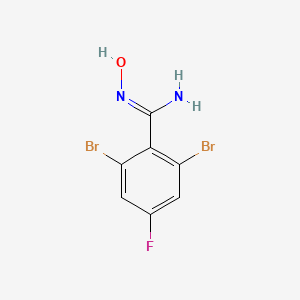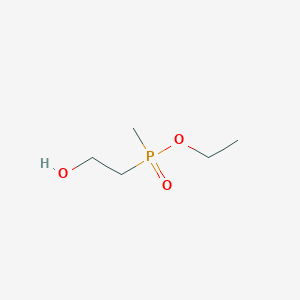
Ethyl (2-hydroxyethyl)(methyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-hydroxyethyl)(methyl)phosphinate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphinate group, which is a phosphorus atom bonded to two oxygen atoms and one carbon atom. The presence of the hydroxyethyl and methyl groups further enhances its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-hydroxyethyl)(methyl)phosphinate typically involves the reaction of ethyl phosphinate with 2-hydroxyethyl methyl ether under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2-hydroxyethyl)(methyl)phosphinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphinate group, which can act as both a nucleophile and an electrophile .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phosphinate compounds with different functional groups .
Scientific Research Applications
Ethyl (2-hydroxyethyl)(methyl)phosphinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2-hydroxyethyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The phosphinate group can form strong bonds with metal ions and other electrophilic centers, leading to inhibition or activation of specific biochemical pathways. This interaction is facilitated by the hydroxyethyl and methyl groups, which enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Ethyl (2-hydroxyethyl)(methyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the hydroxyethyl and methyl groups, resulting in different reactivity and applications.
Methyl phosphinate: Similar structure but without the ethyl group, leading to variations in chemical behavior.
2-Hydroxyethyl phosphinate:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and a wide range of applications.
Properties
CAS No. |
54731-77-0 |
|---|---|
Molecular Formula |
C5H13O3P |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
2-[ethoxy(methyl)phosphoryl]ethanol |
InChI |
InChI=1S/C5H13O3P/c1-3-8-9(2,7)5-4-6/h6H,3-5H2,1-2H3 |
InChI Key |
PSDFYYGWUDGDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)
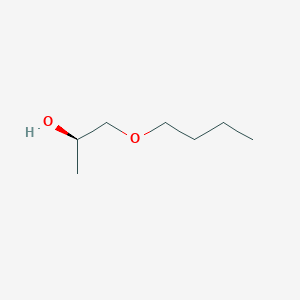


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)

![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)
![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)
